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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals encountering

challenges with crystallographic twinning in rhodonite.

Frequently Asked Questions (FAQs)
Q1: My rhodonite crystal appears to be of good quality, but the diffraction pattern is complex

and difficult to index. Could this be twinning?

A1: Yes, what appears to be a single crystal of rhodonite to the naked eye can often be a twin,

which is an aggregate of multiple crystals of the same mineral joined in a symmetrical

orientation.[1][2] Rhodonite, crystallizing in the triclinic system, is susceptible to twinning, which

can lead to a diffraction pattern that is a superposition of patterns from each twin domain.[3]

This can manifest as split reflections or a lattice that appears to have higher symmetry than the

true triclinic space group.

Q2: How can I identify twinning in my rhodonite diffraction data?

A2: There are several indicators of twinning in single-crystal X-ray diffraction data:

Visual Inspection of the Diffraction Pattern: Look for split spots or overlapping lattices in the

reciprocal lattice viewer of your data collection software.[1] For non-merohedral twinning,

which is common, you may see distinct, but overlapping, sets of reflections.
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Indexing Difficulties: If the software struggles to find a single unit cell that accounts for all the

diffraction spots, it's a strong indication of twinning.

Systematic Absences: The observed systematic absences may not be consistent with any

single space group.

Intensity Statistics: Twinned data often exhibit intensity statistics that deviate from the

expected Wilson distribution.

Refinement Issues: High R-factors that cannot be reduced, and significant residual electron

density peaks in the difference Fourier map after initial structure solution and refinement can

also point towards unaccounted-for twinning.

Q3: What is the common twin law for rhodonite?

A3: Rhodonite is known to exhibit lamellar twinning with the composition plane {010}.[3] This

means the twin domains are related by a reflection across the (010) plane. When setting up

your refinement, this is the first twin law you should consider.

Q4: My refinement software is asking for a twin matrix. How do I determine this for my

rhodonite crystal?

A4: The twin matrix mathematically describes the relationship between the different twin

domains. For rhodonite with a {010} twin plane, the twin law can often be represented by a

matrix that reflects the coordinates across the b-axis. The exact matrix will depend on the

orientation of your crystal. Modern data processing software, such as APEX, CrysAlisPro, or

programs within the SHELX suite, can often automatically determine the twin law from the

diffraction data.[1] You can also use software like ROTAX to help identify potential twin laws.

Q5: What is a twin fraction and why is it important in the refinement of a twinned rhodonite

structure?

A5: The twin fraction, often denoted as BASF in SHELXL, represents the volume ratio of the

different twin domains in the crystal. For a two-component twin, it is the ratio of the minor twin

component to the whole crystal. It is a critical parameter to refine because the observed

intensity of a reflection is the sum of the contributions from each twin domain, weighted by their
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respective volumes. An accurate twin fraction is essential for a successful and meaningful

structure refinement.

Q6: Can I solve the structure of a twinned rhodonite crystal?

A6: Yes, it is often possible to solve and refine the structure of a twinned rhodonite crystal. For

non-merohedral twins, where some reflections are not overlapped, it is generally more

straightforward.[1] The key is to correctly identify the twin law and include it in the refinement

process. Using a detwinned dataset (HKLF 4 format in SHELXL) can be helpful for the initial

structure solution. The final refinement should then be performed against the original, twinned

data (HKLF 5 format in SHELXL) including the twin law and refining the twin fraction.

Troubleshooting Guides
Problem: Difficulty in Unit Cell Determination
Symptoms:

The automatic indexing program fails to find a single lattice that explains all reflections.

The program suggests a unit cell with a very large volume and many unindexed reflections.

The determined unit cell has higher symmetry (e.g., monoclinic or orthorhombic) than

expected for rhodonite (triclinic).
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Troubleshooting Unit Cell Determination

Start: Indexing Failure

Attempt manual indexing of the strongest lattice

Examine unindexed reflections.
Do they form a second, oriented lattice?

Yes

Yes

No

No

Twinning is likely.
Proceed to determine the twin law.

Consider other issues:
- Split crystal

- Multiple crystals
- Poor crystal quality

End

Click to download full resolution via product page

Caption: Workflow for troubleshooting unit cell determination issues.
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Problem: High R-factors and Residual Electron Density
in Refinement
Symptoms:

The R-factor (R1) remains stubbornly high (e.g., > 0.10) even with a seemingly correct

model.

The difference electron density map shows large, inexplicable positive and negative peaks.

The refinement is unstable.
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Troubleshooting High R-factors

Start: High R-factor
and Residual Peaks

Have you checked for twinning?

Yes

Yes

No

No

Introduce the twin law (e.g., for {010} in rhodonite)
and refine the twin fraction (BASF).

Re-run the refinement.

Did the R-factor decrease and
residual peaks diminish?

Yes

Yes

No

No

Refinement successful.
Continue with model building.

Check for a different twin law or
other structural problems (e.g., disorder).

End

Click to download full resolution via product page

Caption: Workflow for addressing high R-factors in refinement.
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Data Presentation
The following table presents an illustrative example of refinement statistics for a hypothetical

twinned rhodonite crystal. This data is representative of what a researcher might expect to see

when successfully accounting for twinning in their refinement.

Parameter
Untwinned Refinement
(Incorrect)

Twinned Refinement
(Correct)

Crystal System Triclinic Triclinic

Space Group P-1 P-1

Twin Law Not applied {010}

Twin Fraction (BASF) N/A 0.42(1)

R1 (all data) 0.125 0.045

wR2 (all data) 0.350 0.110

Goodness-of-Fit (S) 2.5 1.05

Largest Diff. Peak / Hole

(eÅ⁻³)
3.5 / -2.8 0.8 / -0.9

Experimental Protocols
Protocol 1: Data Collection Strategy for a Suspected
Twinned Rhodonite Crystal

Crystal Screening: Whenever possible, examine potential crystals under a polarizing

microscope to look for signs of twinning. If an untwinned specimen or a fragment of a larger

twinned crystal can be isolated, it is preferable.[1]

Initial Data Frames: Collect a few initial frames at different orientations (e.g., 0°, 90°, 180°).

Preliminary Analysis: Use the data processing software to attempt to auto-index the initial

frames. If this fails or results in a unit cell with poor statistics, twinning should be suspected.
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Full Data Collection: If twinning is suspected, it is crucial to collect a highly redundant

dataset. A full sphere of data is recommended. This will aid in the deconvolution of the

twinned reflections.

Data Processing: During data processing, use software capable of handling twinned data

(e.g., CrysAlisPro, APEX, SAINT). These programs can often identify the different twin

domains and integrate their reflections separately.

Protocol 2: Refinement of a Twinned Rhodonite
Structure using SHELXL
This protocol assumes that the data has been processed and a reflection file (e.g., in .hkl

format) is available.

Initial Structure Solution:

If possible, use a detwinned reflection file (HKLF 4 format) for the initial structure solution

using direct methods (e.g., SHELXT) or Patterson methods.

Setting up the Refinement:

Create a SHELXL instruction file (.ins).

Define the twin law using the TWIN command. For rhodonite with {010} twinning, a

common matrix would be TWIN -1 0 0 0 1 0 0 0 -1. The exact matrix may vary based on

the cell choice.

Introduce the BASF command to refine the twin fraction. For a two-component twin, one

BASF value is needed (e.g., BASF 0.5 as an initial guess).

Ensure the reflection file is in the HKLF 5 format, which is used for twinned data where

reflections from different domains are listed separately.

Refinement Cycles:

Perform several cycles of least-squares refinement using SHELXL.
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Monitor the R-factors and the BASF value. The BASF value should converge to a value

between 0 and 0.5.

Examine the difference electron density maps. A successful twin refinement should result

in a significant reduction in the heights of residual peaks.

Finalizing the Model:

Once the refinement has converged, proceed with the final stages of model building,

including adding hydrogen atoms and refining anisotropic displacement parameters.

Visualization of Experimental Workflow
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Workflow for Crystallographic Study of Twinned Rhodonite

Start: Select Rhodonite Crystal

Data Collection
(Full sphere recommended)

Data Processing
(Identify twin domains)

Determine Unit Cells
of Twin Domains

Determine Twin Law
(e.g., {010})

Structure Solution
(e.g., with detwinned data)

Refinement against Twinned Data
(Refine twin fraction)

Model Validation and Analysis

End: Final Structure

Click to download full resolution via product page

Caption: A generalized workflow for the crystallographic analysis of twinned rhodonite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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